Cyclosporin B
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Overview
Description
Cyclosporin B is a cyclic peptide with immunosuppressive properties, similar to its more well-known counterpart, Cyclosporin A.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclosporin B can be synthesized chemically using N-methylated peptides via a series of isonitrile coupling reactions. The synthesis involves the preparation of the enantiomerically pure amino acid (4R)-4-((E)-2-butenyl-4,N-dimethyl-L-threonine), which is a novel amino acid present in the structure of this compound .
Industrial Production Methods: Industrial production of this compound involves the fermentation of the fungus Tolypocladium inflatum. The fungus is cultivated in large bioreactors, and the compound is extracted and purified from the fermentation broth. This method ensures a consistent and scalable production of this compound .
Chemical Reactions Analysis
Types of Reactions: Cyclosporin B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its properties or to create analogues with improved efficacy and reduced toxicity .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides
Major Products Formed: The major products formed from these reactions include various analogues of this compound, which are studied for their potential therapeutic applications .
Scientific Research Applications
Cyclosporin B has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and modification.
Biology: this compound is studied for its effects on cellular processes and its potential as an immunosuppressive agent.
Industry: this compound is used in the development of new drug delivery systems and formulations
Mechanism of Action
Cyclosporin B exerts its effects by inhibiting the activity of calcineurin, a calcium- and calmodulin-dependent phosphatase. This inhibition prevents the activation of T-cells and the subsequent production of interleukin-2, a key cytokine involved in the immune response. The molecular targets of this compound include the cytosolic receptor protein cyclophilin, which forms a complex with the compound to inhibit calcineurin .
Comparison with Similar Compounds
Cyclosporin A: The most well-known member of the cyclosporin family, used extensively in clinical settings for its immunosuppressive properties.
Tacrolimus: Another immunosuppressive agent that inhibits calcineurin but has a different structure and mechanism of action.
Sirolimus: An immunosuppressive compound that inhibits the mammalian target of rapamycin (mTOR) pathway, distinct from the calcineurin inhibition by cyclosporins
Uniqueness of Cyclosporin B: this compound is unique due to its specific structure and the presence of the novel amino acid (4R)-4-((E)-2-butenyl-4,N-dimethyl-L-threonine). This structural uniqueness contributes to its distinct pharmacological properties and potential therapeutic applications .
Properties
CAS No. |
63775-95-1 |
---|---|
Molecular Formula |
C61H109N11O12 |
Molecular Weight |
1188.6 g/mol |
IUPAC Name |
(3S,6S,9S,12S,15R,18S,21S,24S,30S,33R)-33-[(E)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,25,28,30-decamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone |
InChI |
InChI=1S/C61H109N11O12/c1-25-26-27-39(14)51(74)50-55(78)64-41(16)56(79)66(18)32-47(73)67(19)43(28-33(2)3)54(77)65-48(37(10)11)60(83)68(20)44(29-34(4)5)53(76)62-40(15)52(75)63-42(17)57(80)69(21)45(30-35(6)7)58(81)70(22)46(31-36(8)9)59(82)71(23)49(38(12)13)61(84)72(50)24/h25-26,33-46,48-51,74H,27-32H2,1-24H3,(H,62,76)(H,63,75)(H,64,78)(H,65,77)/b26-25+/t39?,40-,41+,42+,43+,44+,45+,46+,48+,49+,50-,51?/m1/s1 |
InChI Key |
UCOQITKXMNKTKF-BMNGICEZSA-N |
Isomeric SMILES |
C/C=C/CC(C)C([C@@H]1C(=O)N[C@H](C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)C)O |
SMILES |
CC=CCC(C)C(C1C(=O)NC(C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)C)O |
Canonical SMILES |
CC=CCC(C)C(C1C(=O)NC(C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)C)O |
Appearance |
Solid powder |
Pictograms |
Irritant; Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Cyclosporin B, 7-L-Alanine-cyclosporin A, Antibiotic S 7481F2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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